D-Xylonate
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Overview
Description
D-xylonate is a xylonate. It is a conjugate base of a D-xylonic acid. It is an enantiomer of a L-xylonate.
Scientific Research Applications
1. Biotechnical Production and Microbial Synthesis
D-Xylonate, a versatile platform chemical, has potential applications in various fields, including as a complexing agent, in concrete dispersal, and as a precursor for co-polyamides, polyesters, hydrogels, and 1,2,4-butanetriol. Microbial production of d-xylonate, particularly by Gluconobacter oxydans and genetically modified Escherichia coli and yeast strains, offers a biotechnical approach to produce d-xylonate at industrial scales (Toivari et al., 2012).
2. Role in D-Xylonate Production in Yeast
The role of lactone ring opening in d-xylonate production in Saccharomyces cerevisiae was studied to address production constraints. The co-expression of genes related to d-xylono-γ-lactone and d-xylonate production in yeast indicates a significant interaction between these compounds in the production process (Nygård et al., 2014).
3. D-Xylonate Production in Low pH Conditions
Research on the production of d-xylonate by Pichia kudriavzevii at low pH levels shows promising results. This study highlighted the strain's ability to produce significant amounts of d-xylonate even in acidic conditions, which is crucial for industrial applications (Toivari et al., 2013).
4. Transcriptomic Response to D-Xylonate Production
The transcriptomic analysis of Gluconobater oxydans NL71 during d-xylonate production provides insights into the microbe's responses to various inhibitors encountered in biomass hydrolysates. This understanding is crucial for optimizing production processes and dealing with challenges in industrial-scale production (Miao et al., 2017).
properties
Product Name |
D-Xylonate |
---|---|
Molecular Formula |
C5H9O6- |
Molecular Weight |
165.12 g/mol |
IUPAC Name |
(2R,3S,4R)-2,3,4,5-tetrahydroxypentanoate |
InChI |
InChI=1S/C5H10O6/c6-1-2(7)3(8)4(9)5(10)11/h2-4,6-9H,1H2,(H,10,11)/p-1/t2-,3+,4-/m1/s1 |
InChI Key |
QXKAIJAYHKCRRA-FLRLBIABSA-M |
Isomeric SMILES |
C([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O |
Canonical SMILES |
C(C(C(C(C(=O)[O-])O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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